4-(Chloromethyl)-N-hydroxybenzamide
Overview
Description
4-(Chloromethyl)-N-hydroxybenzamide is an organic compound that features a benzamide core with a chloromethyl group at the 4-position and a hydroxyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-N-hydroxybenzamide typically involves the chloromethylation of N-hydroxybenzamide. One common method includes the reaction of N-hydroxybenzamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalysts and solvents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-N-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group attached to the nitrogen can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(Azidomethyl)-N-hydroxybenzamide, while oxidation with potassium permanganate could produce 4-(Chloromethyl)-N-hydroxybenzoic acid.
Scientific Research Applications
4-(Chloromethyl)-N-hydroxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of chloromethyl and hydroxyl groups on biological systems, including enzyme inhibition and protein modification.
Material Science: It is employed in the development of novel polymers and materials with specific functional properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-N-hydroxybenzamide involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzamide: Lacks the hydroxyl group, which may result in different reactivity and biological activity.
N-hydroxybenzamide: Lacks the chloromethyl group, affecting its ability to form covalent bonds with nucleophiles.
4-(Bromomethyl)-N-hydroxybenzamide: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
4-(Chloromethyl)-N-hydroxybenzamide is unique due to the presence of both chloromethyl and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(chloromethyl)-N-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-5-6-1-3-7(4-2-6)8(11)10-12/h1-4,12H,5H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKVWCVJNUTKCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578888 | |
Record name | 4-(Chloromethyl)-N-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150191-54-1 | |
Record name | 4-(Chloromethyl)-N-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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